molecular formula C8H11N3S B3335643 N-methyl-2-phenylhydrazinecarbothioamide CAS No. 13207-50-6

N-methyl-2-phenylhydrazinecarbothioamide

Cat. No. B3335643
CAS RN: 13207-50-6
M. Wt: 181.26 g/mol
InChI Key: TVQONGCRGGWBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04665017

Procedure details

In 500 ml of benzene was dissolved 108 g of phenylhydrazine, and 73 g of methyl isothiocyanate was added dropwise to the solution, followed by heat refluxing. As the reaction proceeded, crystals were preicpitated. The thus formed crystals were filtered and dried to obtain 122 g of 4-methyl-1-phenylthiosemicarbazide.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][N:10]=[C:11]=[S:12]>C1C=CC=CC=1>[CH3:9][NH:10][C:11](=[S:12])[NH:8][NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
73 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution
TEMPERATURE
Type
TEMPERATURE
Details
by heat
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
FILTRATION
Type
FILTRATION
Details
The thus formed crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(NNC1=CC=CC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 122 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.